molecular formula C17H13FN2O2 B2615625 N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946341-42-0

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2615625
CAS No.: 946341-42-0
M. Wt: 296.301
InChI Key: BGMHSHODIOWDLG-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946341-42-0) is a synthetic compound with a molecular weight of 296.30 g/mol and the molecular formula C 17 H 13 FN 2 O 2 . It features a fluorophenyl group and a phenylisoxazole moiety, a structural combination known to confer interesting properties for scientific investigation . The acetamide linker and aromatic systems in its structure contribute to potential hydrogen-bonding capacity and hydrophobic interactions, making it a valuable building block in medicinal chemistry and drug discovery research . Compounds with similar structural features, such as fluorophenyl-substituted isoxazolines and acetamide derivatives, are actively researched for various biological activities. Published studies on analogous structures report investigations into areas including antiplatelet activity through the suppression of glycoprotein receptor activation , and anticonvulsant properties evaluated in animal models of epilepsy . Furthermore, related acetamide derivatives have been explored as inhibitors for enzymes like butyrylcholinesterase, a target for neurodegenerative diseases , and Aurora kinase B, a target in oncology research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-8-4-5-9-15(14)19-17(21)11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMHSHODIOWDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide features a fluorinated phenyl group and an isoxazole moiety, which contribute to its unique chemical properties. The synthesis typically involves several key steps:

  • Formation of the Isoxazole Ring : This is accomplished through cyclization reactions involving nitrile oxides and alkynes.
  • Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.
  • Acetamide Formation : The final step involves amidation to create the acetamide linkage.

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant inhibition against various microbial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

Case Studies

  • Tyrosinase Inhibition :
    • A study investigated the inhibitory effects of structurally similar compounds on mushroom tyrosinase, a key enzyme in melanin production. Compounds showed IC50 values ranging from 0.51 μM to >200 μM depending on structural modifications, indicating potential for skin-related applications in cosmetics or therapeutics aimed at pigmentation disorders.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays using B16F10 melanoma cells assessed the cytotoxicity of related compounds. At concentrations up to 5 μM over 72 hours, these compounds exhibited minimal toxicity, highlighting their potential therapeutic use without significant adverse effects.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Moieties

(a) N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
  • Key Differences: Incorporates a 3-fluoroisoxazole group and a fused indolinone system.
  • Implications: The indolinone moiety may enhance binding to kinase targets, while fluorine at the 3-position of isoxazole alters steric and electronic properties compared to the 2-fluorophenyl group in the target compound .
(b) 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
  • Key Differences : Replaces the 5-phenylisoxazole with a 5-methylisoxazole and introduces a sulfanylpyrimidine group.
  • Implications : The sulfanyl group may improve solubility, while the methylisoxazole reduces steric bulk compared to the phenylisoxazole in the target compound .

Fluorinated Acetamide Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Key Differences : Substitutes isoxazole with a benzothiazole ring and adds a trifluoromethyl group.
  • Benzothiazole rings are associated with antitumor and antimicrobial activities .
(b) N-(2,6-Difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide
  • Key Differences : Features a triazolopyrimidine core and sulfonamide linkage.
  • Implications : Sulfonamide groups are common in diuretics and antibiotics, suggesting divergent biological applications compared to the acetamide-based target compound .

Substituent-Driven Pharmacological Profiles

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Acetamide + Isoxazole 2-fluorophenyl, 5-phenylisoxazol-3-yl Likely CNS or anti-inflammatory (inferred)
N-(3-fluoroisoxazol-5-yl)-...acetamide Acetamide + Indolinone 3-fluoroisoxazole, indolinone Kinase inhibition (e.g., anticancer)
2-(2-Methoxyphenoxy)-N-[4-...acetamide Acetamide + Sulfamoyl Methoxyphenoxy, sulfamoyl Antibacterial or sulfonamide-based
N-(6-Trifluoromethylbenzothiazole-2-yl)... Acetamide + Benzothiazole Trifluoromethyl, methoxyphenyl Anticancer or antimicrobial

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, and how can reaction progress be monitored effectively?

Answer:
The synthesis typically involves coupling a 2-chloroacetamide intermediate with a 5-phenylisoxazole-3-yl moiety. A method adapted from similar acetamide syntheses (e.g., ) includes:

Refluxing 2-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (as a base) to form 2-chloro-N-(2-fluorophenyl)acetamide.

Nucleophilic substitution of the chloride with a pre-synthesized 5-phenylisoxazol-3-yl group under basic conditions (e.g., NaH in DMF).
Monitoring: Use TLC with hexane:ethyl acetate (9:1 or 7:3) to track reaction completion . For intermediates, confirm via 1^1H NMR (e.g., disappearance of chloroacetamide signals at δ 4.2 ppm) .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Answer:
Conflicts may arise from disordered fluorine atoms or isoxazole ring orientation. To address this:

  • Data Collection: Use high-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K).
  • Refinement: Employ SHELXL ( ) with restraints for anisotropic displacement parameters. For disorder, split the model into two positions and refine occupancy ratios.
  • Validation: Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to check bond lengths/angles .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures ( ).
  • Column Chromatography: Employ silica gel with gradient elution (e.g., 5% → 20% ethyl acetate in hexane) to separate unreacted starting materials.
  • HPLC: For high-purity requirements, use a C18 column with acetonitrile/water (70:30) .

Advanced: How can computational methods predict the bioactive conformation of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina with protein targets (e.g., COX-2 or kinase enzymes) to simulate binding modes.
  • Conformational Analysis: Perform relaxed potential energy surface (PES) scans in Gaussian 16 to identify low-energy rotamers of the fluorophenyl and isoxazole groups.
  • Solvent Effects: Apply implicit solvent models (e.g., PCM for water) to assess stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR: Identify key signals:
    • Fluorophenyl protons (δ 6.8–7.4 ppm, split due to 3JHF^3J_{H-F} coupling).
    • Isoxazole C3 proton (δ 6.5–7.0 ppm).
    • Acetamide carbonyl (δ 168–170 ppm in 13^{13}C).
  • Mass Spectrometry: Confirm molecular ion [M+H]+^+ via ESI-MS.
  • IR: Validate acetamide C=O stretch (~1650 cm1^{-1}) .

Advanced: How can researchers reconcile discrepancies in biological activity data across different assays?

Answer:

  • Assay-Specific Factors: Control for solvent (DMSO concentration ≤0.1%), pH, and cell line variability (e.g., HEK293 vs. HepG2).
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values and compare Hill slopes for mechanism insights.
  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorometric) with cellular viability assays (MTT) to rule off-target effects .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
  • Long-Term Stability: Monitor via HPLC every 6 months for degradation peaks .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s potency?

Answer:

  • Modify Substituents:
    • Replace the 2-fluorophenyl with 2-chloro or 2-trifluoromethyl groups to enhance lipophilicity.
    • Introduce electron-withdrawing groups on the isoxazole (e.g., nitro at C5) to improve target affinity.
  • Synthetic Analogues: Synthesize derivatives via parallel synthesis ( ) and screen against target panels.
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., isoxazole oxygen) .

Basic: What are the key steps for validating synthetic intermediates?

Answer:

  • Intermediate Purity: Confirm via melting point (sharp range within 2°C) and HPLC (>95% purity).
  • Functional Group Analysis: Use FTIR for azides (2100 cm1^{-1}) or amines (N-H stretch at 3300 cm1^{-1}) in intermediates ( ).
  • By-Product Identification: Employ GC-MS to detect chlorinated side products from incomplete substitution .

Advanced: How can cryo-EM or microED complement X-ray crystallography for structural analysis?

Answer:

  • MicroED: Suitable for nanocrystals (<1 µm) to resolve fluorine atom positions in the absence of large single crystals.
  • Cryo-EM: Use for studying protein-compound complexes at near-atomic resolution (2.5–3.5 Å) when crystallization fails.
  • Hybrid Refinement: Combine crystallographic data with molecular dynamics simulations (AMBER) to model flexible regions .

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